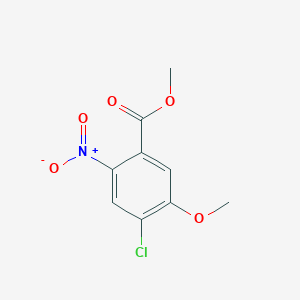

Methyl 4-chloro-5-methoxy-2-nitrobenzoate

Description

BenchChem offers high-quality Methyl 4-chloro-5-methoxy-2-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-chloro-5-methoxy-2-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-chloro-5-methoxy-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO5/c1-15-8-3-5(9(12)16-2)7(11(13)14)4-6(8)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHSRHFQGTJBYBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)OC)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 4-chloro-5-methoxy-2-nitrobenzoate CAS 1823517-66-3

An In-Depth Technical Guide to Methyl 4-chloro-5-methoxy-2-nitrobenzoate (CAS 1823517-66-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-chloro-5-methoxy-2-nitrobenzoate is a highly functionalized aromatic compound that serves as a critical building block in modern organic synthesis. Characterized by its substituted benzoate core bearing chloro, methoxy, and nitro groups, this molecule is of significant interest to the pharmaceutical and chemical research sectors. Its strategic importance lies in its role as a versatile intermediate, primarily due to the chemical reactivity of its functional groups, which allows for subsequent elaboration into more complex molecular architectures. The nitro group, in particular, acts as a synthetic handle that can be transformed into an amine, opening pathways to a diverse range of bioactive compounds. This guide provides a comprehensive overview of its physicochemical properties, detailed synthesis strategies, potential applications in drug discovery, and essential safety protocols, grounded in established chemical principles and practices.

The Strategic Importance of Substituted Nitrobenzoates in Medicinal Chemistry

Substituted nitroaromatic compounds, particularly nitrobenzoate derivatives, are foundational pillars in the synthesis of pharmaceuticals and fine chemicals. The presence of the nitro group (–NO₂) profoundly influences the molecule's chemical properties and synthetic potential. As a powerful electron-withdrawing group, it deactivates the aromatic ring towards further electrophilic substitution while directing incoming nucleophiles.[1]

The true synthetic value of the nitro group, however, is realized in its capacity for chemical transformation. It can be readily reduced to a primary amine (–NH₂), providing a nucleophilic site essential for constructing amides, sulfonamides, and other key linkages found in active pharmaceutical ingredients (APIs).[2][3] This nitro-to-amine reduction is a cornerstone transformation in many drug synthesis campaigns. Consequently, molecules like Methyl 4-chloro-5-methoxy-2-nitrobenzoate are not typically final products but are valued as pivotal intermediates en route to complex target molecules with potential therapeutic activities, including anticancer, antitubercular, or antifungal properties.[4][5][6]

Physicochemical Properties and Characterization

Methyl 4-chloro-5-methoxy-2-nitrobenzoate is commercially available as an off-white solid.[7] Its identity and purity are confirmed through standard analytical techniques.

Key Properties

| Property | Value | Source(s) |

| CAS Number | 1823517-66-3 | [7][8] |

| Molecular Formula | C₉H₈ClNO₅ | [8][9] |

| Molecular Weight | 245.62 g/mol | [7][8][9] |

| Physical Form | Off-White Solid | [7] |

| Purity | Typically ≥97% | [7] |

| Storage | 2-8°C, Sealed in dry conditions | [7][8] |

| InChI Key | GHSRHFQGTJBYBD-UHFFFAOYSA-N | [7] |

| SMILES | O=C(OC)C1=CC(OC)=C(Cl)C=C1=O | [8] |

Spectroscopic Profile (Expected)

While specific spectra for this exact compound are proprietary to suppliers, its structure allows for predictable characterization:

-

¹H NMR: Proton NMR would show distinct signals for the two aromatic protons, the methoxy group protons (-OCH₃), and the methyl ester protons (-COOCH₃). The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nitro group and the electron-donating methoxy and chloro groups.

-

¹³C NMR: The carbon spectrum would show nine distinct signals corresponding to each carbon atom in the unique electronic environment of the molecule. The carbonyl carbon of the ester would appear significantly downfield.[1]

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula C₉H₈ClNO₅ by providing a precise mass measurement of the molecular ion.[10]

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the C=O stretch of the ester, asymmetric and symmetric stretches for the N-O bonds of the nitro group, and C-O stretches for the ether and ester groups.

Synthesis Strategies: A Self-Validating Approach

The synthesis of Methyl 4-chloro-5-methoxy-2-nitrobenzoate can be approached via two primary, logically sound pathways. The choice of route is typically dictated by the commercial availability and cost of the starting materials.

Strategy 1: Electrophilic Aromatic Substitution via Nitration

This is the most direct and common approach for introducing a nitro group onto an activated or moderately deactivated aromatic ring. The core of this method is the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[1]

Caption: Workflow for Synthesis via Electrophilic Nitration.

Field-Proven Protocol:

-

Preparation of Nitrating Mixture: In a separate flask cooled in an ice-water bath, cautiously add 1.5 equivalents of concentrated sulfuric acid to 1.5 equivalents of concentrated nitric acid. Allow the mixture to cool. Causality: Sulfuric acid acts as a catalyst and a dehydrating agent to promote the formation of the nitronium ion (NO₂⁺), the active electrophile.[1] Pre-cooling is essential for safety and control.

-

Reaction Setup: Dissolve 1.0 equivalent of the starting material, Methyl 4-chloro-5-methoxybenzoate, in a minimal amount of concentrated sulfuric acid in a flask equipped with a magnetic stirrer and a thermometer. Cool this mixture to 0-5°C using an ice-salt bath.

-

Nitration: Add the prepared nitrating mixture dropwise to the stirred solution from Step 2. The rate of addition must be carefully controlled to maintain the internal temperature below 10°C. Causality: Nitration is a highly exothermic reaction. Low temperatures are critical to prevent over-reaction (dinitration) and decomposition of the starting material, ensuring selectivity and a higher yield of the desired mononitrated product.[11]

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 15-30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Product Isolation: Carefully pour the reaction mixture onto a beaker filled with crushed ice. A solid precipitate will form. Causality: The product is insoluble in water, while the acid catalyst and byproducts are soluble. Pouring onto ice quenches the reaction and effectively precipitates the crude product.[12][13]

-

Purification (Self-Validation): Filter the solid product under suction and wash it thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a methanol/water mixture, to yield the pure Methyl 4-chloro-5-methoxy-2-nitrobenzoate. The purity should be validated by measuring its melting point and acquiring spectroscopic data (NMR, MS).

Strategy 2: Esterification of the Corresponding Carboxylic Acid

An alternative strategy involves the methylation of the carboxylic acid precursor, 4-chloro-5-methoxy-2-nitrobenzoic acid (CAS 18734-73-1).[14] This route is preferable if the carboxylic acid is more readily available than the corresponding ester starting material.

Caption: Workflow for Synthesis via Fischer Esterification.

Field-Proven Protocol:

-

Reaction Setup: To a solution of 4-chloro-5-methoxy-2-nitrobenzoic acid (1.0 eq) in excess methanol (which acts as both solvent and reagent), add a catalytic amount of concentrated sulfuric acid (approx. 5 mol%).[10]

-

Esterification: Heat the mixture to reflux and maintain for several hours. Causality: The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is an equilibrium, and using excess methanol drives it towards the product side.

-

Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

-

Workup: After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification (Self-Validation): Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization to yield the final product. Confirm identity and purity via melting point and spectroscopy.

Synthetic Utility in Drug Development

The primary value of Methyl 4-chloro-5-methoxy-2-nitrobenzoate is its function as a scaffold for building more complex molecules. The most significant subsequent reaction is the reduction of the nitro group to an aniline derivative.

Caption: Synthetic utility via nitro reduction and subsequent coupling.

This transformation creates a nucleophilic amine ortho to the methyl ester, a structural motif ripe for cyclization reactions to form heterocyclic systems (e.g., quinazolinones) or for acylation to build amide linkages, both of which are common in pharmaceutical agents. For instance, the related compound Methyl 5-chloro-2-nitrobenzoate is a known intermediate in the synthesis of the drug tolvaptan, highlighting the industrial relevance of this class of molecules.[15]

Safety, Handling, and Storage

As a nitroaromatic compound, Methyl 4-chloro-5-methoxy-2-nitrobenzoate requires careful handling. While a specific safety data sheet (SDS) is not publicly available, data from closely related compounds provide a reliable guide.[16][17][18]

| Precaution Category | Guideline | Rationale |

| Personal Protective Equipment (PPE) | Wear chemical safety goggles, nitrile gloves, and a lab coat. | To prevent eye and skin contact, which may cause irritation.[16][19] |

| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid dust generation. | To prevent inhalation, which may cause respiratory tract irritation.[17][20] |

| Fire Safety | Keep away from heat and open flames. Use dry chemical, foam, or CO₂ extinguishers. | Thermal decomposition can release toxic gases like NOx and HCl.[16] |

| Incompatibilities | Avoid contact with strong oxidizing agents, strong acids, and strong bases. | To prevent vigorous, potentially hazardous reactions.[16] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. | To maintain chemical stability and prevent degradation.[8][20] |

| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. | To ensure environmental safety.[16] |

Conclusion

Methyl 4-chloro-5-methoxy-2-nitrobenzoate (CAS 1823517-66-3) is a valuable and highly functionalized synthetic intermediate. Its well-defined structure allows for reliable synthesis via established methods like electrophilic nitration or esterification. For the medicinal chemist and drug development professional, its true potential is unlocked through the strategic transformation of its nitro group, providing a gateway to novel aniline derivatives and, subsequently, to complex heterocyclic systems and potential APIs. Adherence to rigorous, self-validating synthetic protocols and strict safety measures is paramount when working with this and related compounds to ensure both successful scientific outcomes and a safe laboratory environment.

References

-

ChemScene. (n.d.). 1823517-66-3 | Methyl 4-chloro-5-methoxy-2-nitrobenzoate. Retrieved from ChemScene website.[8]

-

Sigma-Aldrich. (n.d.). 4-Chloro-5-methoxy-2-nitro-benzoic acid methyl ester | 1823517-66-3. Retrieved from Sigma-Aldrich website.[7]

-

National Center for Biotechnology Information. (n.d.). Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate. PubMed Central.[21]

-

Quora. (2016). What is the synthesis of methyl 3-nitrobenzoate?. Retrieved from Quora.[22]

-

Gopiwad, P. (2024). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate.[23]

-

Fisher Scientific. (2010). Safety Data Sheet - Methyl 2-chloro-5-nitrobenzoate. Retrieved from Fisher Scientific website.[16]

-

Truman State University. (2013). Multistep Synthesis Nitration. Retrieved from Truman ChemLab.[12]

-

Capot Chemical. (n.d.). Specifications of methyl 4-chloro-5-methoxy-2-nitrobenzoate. Retrieved from Capot Chemical website.[9]

-

MySkinRecipes. (n.d.). Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate. Retrieved from MySkinRecipes website.[2]

-

Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from Anasazi Instruments website.[1]

-

Google Patents. (n.d.). CN1066134C - New process for synthetising m-nitrobenzoic. Retrieved from Google Patents.[24]

-

Tokyo Chemical Industry Co., Ltd. (n.d.). Safety Data Sheet - Methyl 3-Methyl-4-nitrobenzoate. Retrieved from TCI Chemicals website.[20]

-

Sarchem Labs. (n.d.). Role and Applications of m-Nitrobenzaldehyde in Organic Synthesis. Retrieved from Sarchem Labs website.[25]

-

BLD Pharm. (n.d.). 1823517-66-3|Methyl 4-chloro-5-methoxy-2-nitrobenzoate. Retrieved from BLD Pharm website.[26]

-

PubChem. (n.d.). Methyl 4-chloro-3-methoxy-5-nitrobenzoate. Retrieved from PubChem.[27]

-

National Center for Biotechnology Information. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. PubMed Central.[4]

-

Capot Chemical. (2018). MSDS of Methyl 4-chloro-3-methoxy-5-nitrobenzoate. Retrieved from Capot Chemical website.[17]

-

IndiaMART. (n.d.). Methyl 4 Chloro 3 Methoxy 5 Nitrobenzoate Powder. Retrieved from IndiaMART.[28]

-

ResearchGate. (n.d.). 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. Retrieved from ResearchGate.[5]

-

SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Retrieved from SvedbergOpen.[3]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 4-Nitrobenzoate, 99+%. Retrieved from Cole-Parmer website.[19]

-

Fisher Scientific. (n.d.). Safety Data Sheet - Methyl-5-chloro-2-nitrobenzoate. Retrieved from Fisher Scientific website.[18]

-

PubChem. (n.d.). 4-Chloro-5-methoxy-2-nitrobenzoic acid. Retrieved from PubChem.[14]

-

Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from RSC Education.[13]

-

Asian Journal of Chemistry. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate.[10]

-

CDC Stacks. (n.d.). Supporting Information. Retrieved from CDC Stacks.[29]

-

National Center for Biotechnology Information. (n.d.). Methyl 5-chloro-2-nitrobenzoate. PubMed Central.[15]

-

Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from Organic Syntheses Procedure.[11]

-

Chemsrc. (n.d.). 4-Chloro-2-Methoxy-5-nitro-benzoic acid. Retrieved from Chemsrc.[30]

-

PubMed. (2019). Nitro-Group-Containing Drugs. Retrieved from PubMed.[6]

Sources

- 1. aiinmr.com [aiinmr.com]

- 2. Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate [myskinrecipes.com]

- 3. svedbergopen.com [svedbergopen.com]

- 4. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Nitro-Group-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Chloro-5-methoxy-2-nitro-benzoic acid methyl ester | 1823517-66-3 [sigmaaldrich.com]

- 8. chemscene.com [chemscene.com]

- 9. capotchem.cn [capotchem.cn]

- 10. asianpubs.org [asianpubs.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. chemlab.truman.edu [chemlab.truman.edu]

- 13. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 14. 4-Chloro-5-methoxy-2-nitrobenzoic acid | C8H6ClNO5 | CID 3622938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Methyl 5-chloro-2-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. capotchem.com [capotchem.com]

- 18. fishersci.com [fishersci.com]

- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 20. tcichemicals.com [tcichemicals.com]

- 21. Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 22. quora.com [quora.com]

- 23. researchgate.net [researchgate.net]

- 24. CN1066134C - New process for synthetising m-nitrobenzoic - Google Patents [patents.google.com]

- 25. sarchemlabs.com [sarchemlabs.com]

- 26. 1823517-66-3|Methyl 4-chloro-5-methoxy-2-nitrobenzoate|BLD Pharm [bldpharm.com]

- 27. Methyl 4-chloro-3-methoxy-5-nitrobenzoate | C9H8ClNO5 | CID 49757533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 28. indiamart.com [indiamart.com]

- 29. stacks.cdc.gov [stacks.cdc.gov]

- 30. 4-Chloro-2-Methoxy-5-nitro-benzoic acid | CAS#:68255-77-6 | Chemsrc [chemsrc.com]

4-chloro-5-methoxy-2-nitrobenzoic acid methyl ester properties

[1][2][3][4][5][6]

Executive Summary

Methyl 4-chloro-5-methoxy-2-nitrobenzoate (CAS: 1823517-66-3) is a highly functionalized aromatic building block characterized by a unique substitution pattern that optimizes it for nucleophilic aromatic substitution (

This guide details the physicochemical properties, synthetic routes, and reactivity profiles of this compound, providing researchers with the data necessary to integrate it into drug discovery workflows.[3]

Physicochemical Properties[3][6]

The compound presents as a pale yellow to off-white solid. Its solubility profile is governed by the lipophilic ester and methoxy groups, balanced by the polar nitro moiety.

| Property | Value | Notes |

| IUPAC Name | Methyl 4-chloro-5-methoxy-2-nitrobenzoate | |

| CAS Number | 1823517-66-3 | Specific to the methyl ester form |

| Molecular Formula | ||

| Molecular Weight | 245.62 g/mol | |

| Predicted LogP | ~2.2 | Moderate lipophilicity |

| H-Bond Acceptors | 5 | Nitro (2), Ester (2), Methoxy (1) |

| H-Bond Donors | 0 | |

| Solubility | Soluble in DMSO, DMF, DCM, EtOAc | Poorly soluble in water |

| Appearance | White to pale yellow powder | Typical of nitrobenzoates |

Synthetic Pathways

The synthesis of methyl 4-chloro-5-methoxy-2-nitrobenzoate typically proceeds via the nitration of a 3,4-disubstituted benzoic acid precursor. The regioselectivity is directed by the synergistic effects of the methoxy (activator) and carboxyl (meta-director) groups.

Core Synthesis Workflow

-

Starting Material: 4-chloro-3-methoxybenzoic acid.

-

Nitration: Electrophilic aromatic substitution introduces the nitro group. The methoxy group at C3 directs the incoming nitro group to the para position (C6), which corresponds to the C2 position relative to the carboxyl group.

-

Esterification: Conversion of the carboxylic acid to the methyl ester using methanol and an acid catalyst or methyl iodide.

Figure 1: Regioselective synthesis pathway. The methoxy group directs nitration to the C6 position (becoming C2 in the final numbering).

Reactivity & Applications

The defining feature of this molecule is the activated 4-chloro position . The presence of the electron-withdrawing nitro group at the ortho position and the ester group at the para position creates a highly electron-deficient center at C4, facilitating rapid displacement by nucleophiles.

Nucleophilic Aromatic Substitution ( )

This is the primary reaction mode. The chlorine atom serves as a leaving group, displaced by amines, thiols, or alkoxides.

-

Mechanism: Addition-Elimination.

-

Intermediate: Meisenheimer Complex.[4]

-

Utility: Introduction of complex amine side chains (e.g., fluoroanilines, solubilizing tails) found in EGFR inhibitors.

Reductive Cyclization

Following the

Figure 2: Reaction cascade from the chlorobenzoate core to a bioactive quinazoline scaffold.

Experimental Protocols

Protocol A: Displacement with an Amine

Validation: This protocol exploits the activation provided by the 2-nitro group.

-

Preparation: Dissolve Methyl 4-chloro-5-methoxy-2-nitrobenzoate (1.0 eq) in anhydrous DMF or Isopropanol.

-

Addition: Add the desired amine nucleophile (1.1 eq) and a base (e.g., DIPEA or

, 2.0 eq). -

Reaction: Heat to 60–80°C. Monitor via TLC/LC-MS for the disappearance of the starting chloride.

-

Note: The reaction is often faster than unactivated aryl chlorides due to the ortho-nitro effect.

-

-

Workup: Pour into ice water. The product often precipitates. Filter and wash with water.[5] If no precipitate forms, extract with EtOAc.

Protocol B: Nitro Reduction

-

Preparation: Dissolve the

product in Methanol/THF (1:1). -

Catalyst: Add 10% Pd/C (10 wt% loading).

-

Hydrogenation: Stir under

atmosphere (balloon pressure) at RT for 2-4 hours. -

Workup: Filter through Celite to remove the catalyst. Concentrate the filtrate to yield the anthranilate derivative.

Handling & Safety Information

-

Hazards: Classified as Irritant (Skin/Eye/Respiratory).

-

GHS Signal Word: Warning.[6]

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from moisture.

-

Stability: Stable under normal conditions but sensitive to strong bases (hydrolysis of ester) and reducing agents.

References

-

ChemScene. (2025). Methyl 4-chloro-5-methoxy-2-nitrobenzoate Product Data. Retrieved from [7]

-

BLD Pharm. (2025). Methyl 4-chloro-5-methoxy-2-nitrobenzoate MSDS & Properties. Retrieved from [1]

-

PubChem. (2025).[6] 4-Chloro-5-methoxy-2-nitrobenzoic acid (Acid Precursor Data). Retrieved from

-

BenchChem. (2025).[3] Technical Guide to Electrophilic Sites of Nitrobenzoic Acids. Retrieved from

Sources

- 1. 63603-09-8|Methyl 4-chloro-3-methoxy-5-nitrobenzoate|BLD Pharm [bldpharm.com]

- 2. 20689-70-7|4-Chloro-5-hydroxy-2-nitrobenzoic acid|BLD Pharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Propose mechanisms and show the expected products of the followin... | Study Prep in Pearson+ [pearson.com]

- 5. researchgate.net [researchgate.net]

- 6. Methyl 4-chloro-3-methoxy-5-nitrobenzoate | C9H8ClNO5 | CID 49757533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

Technical Safety & Handling Guide: Methyl 4-chloro-5-methoxy-2-nitrobenzoate

Executive Summary & Chemical Intelligence

Methyl 4-chloro-5-methoxy-2-nitrobenzoate (CAS 1823517-66-3) is a high-value pharmacophore intermediate used primarily in the synthesis of quinazoline-based tyrosine kinase inhibitors (TKIs), such as next-generation EGFR inhibitors. Its structural utility lies in the 4-chloro-2-nitro substitution pattern; the nitro group at the ortho position provides the necessary electronic withdrawal to activate the chlorine atom for Nucleophilic Aromatic Substitution (SNAr), while simultaneously serving as a masked amino group for subsequent cyclization.

This guide moves beyond standard GHS classification to address the specific reactivity hazards and handling protocols required for scale-up and research applications.

Chemical Identity Matrix[1]

| Parameter | Specification |

| Chemical Name | Methyl 4-chloro-5-methoxy-2-nitrobenzoate |

| CAS Number | 1823517-66-3 |

| Molecular Formula | C₉H₈ClNO₅ |

| Molecular Weight | 245.62 g/mol |

| Physical State | Pale yellow to off-white solid |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |

| Key Functional Groups | Nitro (-NO₂), Aryl Chloride (-Cl), Methyl Ester (-COOCH₃), Methoxy (-OCH₃) |

Critical Hazard Analysis: The "Why" Behind the Risk

Standard Safety Data Sheets (SDS) often list hazards without context. For this compound, the safety profile is dictated by its electronic structure.

Reactivity-Driven Toxicity (SNAr Potential)

The presence of the electron-withdrawing nitro group (-NO₂) at position 2 and the ester group at position 1 creates a highly electron-deficient ring system.

-

Mechanism: The chlorine at position 4 is highly activated. It can readily undergo displacement by biological nucleophiles (e.g., cysteine residues in proteins, DNA bases).

-

Implication: This alkylating potential classifies the compound as a likely Skin Sensitizer (Category 1) and Irritant . Long-term exposure may carry genotoxic risks typical of activated aryl halides.

Energetic Instability (Nitro Group)

While stable at room temperature, nitro-aromatics possess high decomposition energy.

-

Thermal Runaway: In the presence of strong bases or during high-temperature SNAr reactions (often >80°C), the nitro group can facilitate exothermic decomposition.

-

Incompatibility: Strictly segregate from strong reducing agents (hydrazine, metal hydrides) unless under controlled reaction conditions, as this can trigger rapid, uncontrolled reduction.

GHS Classification (Inferred/Analogous)

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H317: May cause an allergic skin reaction (Sensitizer).

Operational Safety Protocol (Self-Validating Systems)

Trustworthiness Principle: A protocol is only safe if it includes checks to verify it is working.

Engineering Controls & PPE

-

Primary Barrier: All handling of solid powder must occur within a certified Chemical Fume Hood (Face velocity > 0.5 m/s).

-

Glove Permeation Validation: Do not use standard latex.

-

Recommendation: Double-gloving with Nitrile (outer) and Laminate/PE (inner) is required for solution handling.

-

Validation: Check gloves for discoloration immediately after contact with solvent solutions (DMSO/DCM).

-

-

Respiratory: If weighing >10g outside a hood (not recommended), use a P3/N100 particulate respirator.

Reaction Setup (The "SNAr" Protocol)

When using this reagent to displace the chlorine (e.g., with an aniline or morpholine):

-

Solvent Selection: Avoid protic solvents if possible to prevent hydrolysis of the ester. Use DMF or DMAc.

-

Thermal Ramp: Do not heat the reaction mixture rapidly. The activated chlorine reacts exothermically.

-

Protocol: Add the nucleophile at 0°C - 20°C. Ramp temperature to reaction setpoint (e.g., 80°C) at a rate of 5°C/min to monitor for exotherms.

-

-

Quenching: Never quench directly into basic water if unreacted starting material remains, as hydrolysis of the ester can generate heat. Quench into a buffered ammonium chloride solution.

Emergency Response & Decision Logic

In the event of exposure or release, follow this logic flow.

Figure 1: Emergency Response Decision Matrix. Blue nodes indicate decision points; Red/Green nodes indicate immediate actions.

Strategic Application: Synthesis of Quinazoline APIs

The primary utility of Methyl 4-chloro-5-methoxy-2-nitrobenzoate is as a scaffold for EGFR inhibitors. The workflow below illustrates its transformation into a bioactive core.

Synthesis Pathway Logic

-

SNAr Displacement: The 4-Cl is displaced by an amine (e.g., 3-chloro-4-fluoroaniline for Gefitinib analogs).

-

Nitro Reduction: The 2-NO₂ is reduced to an amine (-NH₂).

-

Cyclization: The resulting anthranilate cyclizes with formamidine acetate to form the Quinazolin-4(3H)-one core.

Figure 2: Synthetic utility of the compound in generating Quinazoline scaffolds. The 4-chloro position is the "Reaction Gateway".

References

-

ChemScene. (2024). Methyl 4-chloro-5-methoxy-2-nitrobenzoate Product Data & CAS 1823517-66-3 Verification. Retrieved from

-

BLD Pharm. (2024). Safety and Handling of Nitrobenzoate Intermediates. Retrieved from

-

National Institutes of Health (NIH) - PubChem. (2024). Quinazoline Synthesis via Nitrobenzoate Precursors (Analogous Chemistry). Retrieved from

-

Occupational Safety and Health Administration (OSHA). (2024).[1] Hazard Communication Standard: Nitro Compounds. Retrieved from

Sources

Technical Sourcing Guide: Methyl 4-chloro-5-methoxy-2-nitrobenzoate

The following technical guide provides an in-depth analysis of Methyl 4-chloro-5-methoxy-2-nitrobenzoate , focusing on its role as a critical intermediate in the synthesis of quinazoline-based tyrosine kinase inhibitors (TKIs).

CAS: 1823517-66-3 | Formula: C₉H₈ClNO₅ | MW: 245.62 g/mol

Executive Summary

Methyl 4-chloro-5-methoxy-2-nitrobenzoate is a specialized "advanced intermediate" primarily utilized in the pharmaceutical development of EGFR (Epidermal Growth Factor Receptor) inhibitors . It serves as the direct nitro-precursor to the 2-amino-benzoate scaffold required to build the 7-chloro-6-methoxyquinazolin-4-one core.

Unlike commodity chemicals, this compound is currently classified as a High-Value/Low-Volume building block. Catalog prices are artificially high (

Strategic Recommendation: For requirements exceeding 100g, researchers should not purchase from catalog suppliers. Instead, outsource the nitration of the commercially available precursor (Methyl 4-chloro-3-methoxybenzoate ) to a Custom Research Organization (CRO) or perform the synthesis in-house to reduce costs by >90%.

Chemical Identity & Specifications

Accurate identification is critical as regioisomers (e.g., the 3-methoxy-2-nitro isomer) possess similar physical properties but will lead to inactive drug candidates.

| Attribute | Specification | Notes |

| IUPAC Name | Methyl 4-chloro-5-methoxy-2-nitrobenzoate | |

| CAS Number | 1823517-66-3 | Often confused with the non-chlorinated analog (Methyl 5-methoxy-2-nitrobenzoate). |

| Appearance | Pale yellow to off-white solid | Nitro compounds often yellow upon oxidation/light exposure. |

| Melting Point | 108°C – 112°C (Predicted) | Experimental data limited; verify via DSC. |

| Solubility | DMSO, DMF, Ethyl Acetate | Poorly soluble in water/alcohols. |

| Key Impurity | Methyl 4-chloro-3-methoxy-2-nitrobenzoate | Regioisomer from nitration at the C2 position (between OMe and COOMe). |

Synthesis & Impurity Profiling (The "Science")

Understanding the synthesis allows you to predict impurities and negotiate better specifications with suppliers. The compound is synthesized via the electrophilic nitration of Methyl 4-chloro-3-methoxybenzoate .

Mechanism of Formation

The precursor has three substituents directing the incoming nitro group:

-

-OMe (C3): Strong activator, ortho/para directing. Directs to C2 and C6 .

-

-Cl (C4): Weak deactivator, ortho/para directing. Directs to C5 (occupied by OMe) and C3 (occupied).

-

-COOMe (C1): Moderate deactivator, meta directing. Directs to C3 (occupied) and C5 (occupied).

The Conflict: The reaction is controlled by the strongest activator (-OMe).

-

Path A (Major): Nitration at C6 . This position is less sterically hindered. After nitration, re-numbering makes this C2 relative to the carboxyl group, resulting in the target: Methyl 4-chloro-5-methoxy-2-nitrobenzoate .

-

Path B (Minor): Nitration at C2 . This position is sterically crowded (sandwiched between -COOMe and -OMe). This yields the impurity Methyl 4-chloro-3-methoxy-2-nitrobenzoate .

Reaction Pathway Diagram[1][2]

Figure 1: Electrophilic aromatic substitution pathway showing the origin of the critical regioisomer impurity.

Sourcing Strategy: Suppliers & Price Analysis

Market Tier Analysis

The market for this compound is bifurcated into "Catalog" (Research Scale) and "Custom" (Process Scale).

Tier 1: Catalog Suppliers (1g - 10g)

Use for: Reference standards or initial 1-gram pilots.

-

ChemScene: High reliability, typically stocks small batches.

-

BLD Pharm: Good availability, often ships from Shanghai hubs.

-

Ambeed: US-based stock often available, but higher markup.

-

Fluorochem: UK-based, high quality but premium pricing.

Representative Pricing (2024 Estimates):

| Quantity | Estimated Price (USD) | Unit Cost |

|---|---|---|

| 1 g | $250 - $550 | High |

| 5 g | $800 - $1,200 | Moderate |

| 100 g | Inquire (Custom) | Low |

Tier 2: Bulk/Custom Synthesis (>100g)

Use for: Pre-clinical GLP tox batches or process development.

-

Strategy: Do not ask for "Methyl 4-chloro-5-methoxy-2-nitrobenzoate" directly. Instead, request a quote for the nitration of Methyl 4-chloro-3-methoxybenzoate .

-

Target Price: At 1kg scale, the price should drop to $1,500 - $3,000 / kg depending on the CRO's efficiency in separating the regioisomer.

Supply Chain Risks

-

Isomer Contamination: Many low-cost suppliers may not separate the C2-nitro impurity effectively. Ensure the CoA (Certificate of Analysis) specifically reports "Regioisomer Purity" via H-NMR or HPLC.

-

Nomenclature Confusion: Ensure the supplier confirms the structure diagram. The name is easily confused with the non-chlorinated analog.

Experimental Protocols

A. Quality Control: HPLC Method

To validate supplier batches, use this reverse-phase HPLC method designed to separate the nitro-regioisomers.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 10% B to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (aromatic) and 210 nm (amide/nitro).

-

Acceptance Criteria: Main peak >98.0%; Regioisomer <0.5%.

B. Purification (Recrystallization)

If a sourced batch has low purity (<95%), recrystallization is often effective due to the polarity difference caused by the nitro group's position.

-

Dissolve crude solid in minimum hot Ethyl Acetate .

-

Slowly add Hexane or Heptane until turbidity is just observed.

-

Cool slowly to 4°C. The sterically less hindered target (major isomer) usually crystallizes more readily than the twisted minor isomer.

-

Filter and wash with cold 1:4 EtOAc:Hexane.

References

-

ChemScene. (n.d.). Methyl 4-chloro-5-methoxy-2-nitrobenzoate Product Page. Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for Methyl 4-chloro-3-methoxy-5-nitrobenzoate (Isomer Comparison). Retrieved from

-

Maskrey, T. S., et al. (2018).[2] "A New Synthesis of Gefitinib." Synlett, 30(04), 471-476. (Describes the quinazoline scaffold construction relevant to this intermediate). Retrieved from

-

Ambeed. (n.d.). Methyl 4-chloro-5-methoxy-2-nitrobenzoate Pricing and Availability. Retrieved from

-

BLD Pharm. (n.d.). Product Analysis: CAS 1823517-66-3. Retrieved from

Sources

IUPAC name for Methyl 4-chloro-5-methoxy-2-nitrobenzoate

An In-Depth Technical Guide to Methyl 4-chloro-5-methoxy-2-nitrobenzoate

Abstract

This technical guide provides a comprehensive overview of Methyl 4-chloro-5-methoxy-2-nitrobenzoate, a substituted aromatic compound with significant potential as a versatile intermediate in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, outlines a detailed synthetic pathway with mechanistic insights, and establishes a framework for its unambiguous spectroscopic characterization. The guide emphasizes the rationale behind experimental choices and protocols, grounding all technical claims in authoritative sources to ensure scientific integrity and practical applicability.

Compound Identification and Physicochemical Properties

Methyl 4-chloro-5-methoxy-2-nitrobenzoate is a polysubstituted benzene derivative featuring chloro, methoxy, nitro, and methyl ester functional groups. The specific arrangement of these groups dictates its reactivity and makes it a valuable building block for more complex molecular architectures.

IUPAC Name and Structure

The formal IUPAC name for the compound is Methyl 4-chloro-5-methoxy-2-nitrobenzoate . Its chemical structure is depicted below.

Caption: Chemical structure of Methyl 4-chloro-5-methoxy-2-nitrobenzoate.

Key Identifiers

A compound's unique identifiers are critical for database searches and regulatory compliance. The primary precursor, 4-chloro-5-methoxy-2-nitrobenzoic acid, is well-documented.

| Identifier | Value | Source |

| Precursor CAS Number | 18734-73-1 | [1] |

| Precursor IUPAC Name | 4-chloro-5-methoxy-2-nitrobenzoic acid | [1] |

| Precursor Mol. Formula | C₈H₆ClNO₅ | [1] |

| Precursor Mol. Weight | 231.59 g/mol | [1] |

| Target Mol. Formula | C₉H₈ClNO₅ | |

| Target Mol. Weight | 245.62 g/mol |

Physicochemical Properties

While experimental data for the title compound is not widely published, properties can be inferred from its precursor and related structures. It is expected to be a solid at room temperature with limited solubility in water but good solubility in common organic solvents like methanol, ethyl acetate, and dichloromethane.

Synthesis and Mechanistic Insights

The synthesis of Methyl 4-chloro-5-methoxy-2-nitrobenzoate can be efficiently achieved from its corresponding carboxylic acid, 4-chloro-5-methoxy-2-nitrobenzoic acid. This two-stage overview involves the initial formation of the acid via electrophilic nitration, followed by esterification.

Retrosynthetic Analysis and Strategy

The most logical synthetic approach involves two primary transformations:

-

Esterification: The conversion of a carboxylic acid to its methyl ester is a robust and high-yielding reaction. Fischer-Speier esterification, using methanol in the presence of an acid catalyst, is a standard and cost-effective method.[2][3]

-

Nitration: The introduction of the nitro group at the C2 position is an electrophilic aromatic substitution. The directing effects of the existing substituents (chloro, methoxy, and carboxyl) must be considered. The methoxy group is a strong activating, ortho, para-director, while the chloro group is a deactivating ortho, para-director. The carboxylic acid group is a deactivating, meta-director. The position of the nitro group at C2 is consistent with the powerful directing effect of the C5-methoxy group.

Proposed Synthetic Pathway

The synthesis begins with a commercially available precursor, which is first nitrated and then esterified. A similar multi-step synthesis starting from 4-hydroxy-3-methoxybenzoic acid has been reported, involving esterification, etherification, and finally nitration.[4]

Caption: Proposed two-step synthesis workflow.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for nitration and esterification of aromatic compounds.[5][6][7]

Step A: Nitration of 4-Chloro-5-methoxybenzoic Acid

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-chloro-5-methoxybenzoic acid (1.0 eq).

-

Acidification: Cool the flask in an ice-salt bath to 0-5 °C and slowly add concentrated sulfuric acid (H₂SO₄, ~3-4 eq) while stirring, ensuring the temperature does not exceed 10 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid (~1 eq) in an ice bath.

-

Nitration Reaction: Add the cold nitrating mixture dropwise to the stirred solution of the benzoic acid derivative over 30-60 minutes. Maintain the reaction temperature between 0 and 10 °C throughout the addition.[7]

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir for an additional 1-2 hours at the same temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

-

Isolation: The solid precipitate, 4-chloro-5-methoxy-2-nitrobenzoic acid, is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried under vacuum.

Step B: Fischer Esterification

-

Reaction Setup: To a round-bottom flask, add the dried 4-chloro-5-methoxy-2-nitrobenzoic acid (1.0 eq) and an excess of methanol (CH₃OH), which also serves as the solvent.

-

Catalysis: Slowly add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst while cooling the flask in an ice bath.

-

Reflux: Heat the mixture to reflux and maintain it for 4-6 hours. The reaction progress can be monitored by TLC.[5]

-

Solvent Removal: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize the acid catalyst), and finally with brine.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, Methyl 4-chloro-5-methoxy-2-nitrobenzoate, can be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) to yield the final product.

Mechanistic Discussion: Electrophilic Aromatic Substitution

The key step in the synthesis of the precursor is the nitration, a classic example of Electrophilic Aromatic Substitution (EAS).

-

Generation of the Electrophile: Sulfuric acid, being a stronger acid, protonates nitric acid. This protonated intermediate then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[8][9][10]

-

Electrophilic Attack: The π-electron system of the benzene ring acts as a nucleophile, attacking the nitronium ion. This step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[11]

-

Restoration of Aromaticity: A weak base in the mixture, typically the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the nitro group, restoring the stable aromatic system.[8]

Caption: Mechanism of Electrophilic Aromatic Nitration.

Spectroscopic Characterization and Structural Elucidation

Confirming the identity and purity of the final product requires a combination of spectroscopic techniques. The following data are predicted based on the principles of spectroscopic analysis and data from structurally similar compounds.[12][13]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to provide distinct signals for each unique proton environment.

-

Aromatic Protons: Two singlets are expected in the aromatic region (δ 7.5-8.5 ppm). The proton at C3 (adjacent to the nitro group) will be downfield compared to the proton at C6.

-

Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons is expected around δ 3.9-4.1 ppm.

-

Methyl Ester Protons (-COOCH₃): A sharp singlet integrating to three protons will appear around δ 3.8-4.0 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each carbon atom.

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically δ 164-168 ppm.[14]

-

Aromatic Carbons: Six distinct signals are expected in the δ 110-155 ppm range, with carbons attached to electronegative groups (Cl, O, N) being further downfield.

-

Methoxy and Methyl Ester Carbons: Signals for the -OCH₃ carbons will appear in the upfield region, typically around δ 52-60 ppm.[14]

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the key functional groups present in the molecule.[15]

-

N-O Stretch (Nitro Group): Two strong, characteristic absorption bands are expected: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1330-1370 cm⁻¹.[16]

-

C=O Stretch (Ester): A strong, sharp absorption peak between 1720-1740 cm⁻¹.[15]

-

C-O Stretch (Ester and Ether): Absorption bands in the 1000-1300 cm⁻¹ region.

-

Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: A signal in the fingerprint region, typically below 800 cm⁻¹.

Summary of Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Wavenumber |

| ¹H NMR | Aromatic H (C3-H) | δ ~8.0-8.2 ppm (s, 1H) |

| Aromatic H (C6-H) | δ ~7.5-7.7 ppm (s, 1H) | |

| Methoxy (-OCH₃) | δ ~3.9-4.1 ppm (s, 3H) | |

| Methyl Ester (-COOCH₃) | δ ~3.8-4.0 ppm (s, 3H) | |

| ¹³C NMR | Carbonyl (C=O) | δ ~164-168 ppm |

| Aromatic (C-NO₂) | δ ~148-152 ppm | |

| Aromatic (C-O) | δ ~150-155 ppm | |

| Aromatic (C-Cl) | δ ~125-130 ppm | |

| Methyl Carbons (-OCH₃) | δ ~52-60 ppm | |

| IR | N-O Asymmetric Stretch | 1520-1560 cm⁻¹ |

| N-O Symmetric Stretch | 1330-1370 cm⁻¹ | |

| C=O Ester Stretch | 1720-1740 cm⁻¹ |

Chemical Reactivity and Potential Applications

Methyl 4-chloro-5-methoxy-2-nitrobenzoate is not just a synthetic target but a versatile intermediate for further chemical transformations.

Key Reactive Sites

-

Nitro Group: The nitro group is the most prominent site for chemical modification. It can be readily reduced to an amino group (-NH₂) using various reagents like SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. This transformation is fundamental in the synthesis of many pharmaceutical agents and dyes.[10]

-

Ester Group: The methyl ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. It can also undergo transesterification or be converted to an amide.

-

Aromatic Ring: The electron-deficient nature of the ring (due to the nitro and ester groups) makes it susceptible to nucleophilic aromatic substitution (SₙAr), although conditions would need to be carefully selected.

Relevance in Medicinal Chemistry and Drug Development

Substituted nitroaromatic compounds are crucial precursors in drug synthesis.[17] The reduction of the nitro group to an aniline derivative opens up a vast array of subsequent reactions, including diazotization, acylation, and alkylation, allowing for the construction of complex heterocyclic systems and other scaffolds of medicinal interest. The specific substitution pattern of Methyl 4-chloro-5-methoxy-2-nitrobenzoate makes it a tailored building block for creating targeted molecular libraries for drug discovery programs.

References

-

Nitration of aromatic compounds - YouTube. (2019). Retrieved from [Link]

-

Khan Academy. (n.d.). Nitration. In Aromatic compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Nitration. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

-

ChemistNATE. (2020). Butanoic Acid + Methanol = ESTER + water. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Nitration of Benzene. Retrieved from [Link]

-

ResearchGate. (n.d.). Esterification of various carboxylic acids with methanol over 0.05SZ at 60 °C. Retrieved from [Link]

-

Student Academic Success. (n.d.). Organic Reactions: Esterification & Transesterification. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-5-methoxy-2-nitrobenzoic acid. Retrieved from [Link]

-

Sciencing. (2022). How To Identify The IR Of Methyl M-Nitrobenzoate. Retrieved from [Link]

-

Brainly.com. (2020). Discuss the differences expected in the IR spectra of methyl benzoate vs. methyl m-nitrobenzoate. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

-

Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

-

Asian Journal of Chemistry. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Retrieved from [Link]

-

CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Methyl 5-chloro-2-nitrobenzoate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

Sources

- 1. 4-Chloro-5-methoxy-2-nitrobenzoic acid | C8H6ClNO5 | CID 3622938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. asianpubs.org [asianpubs.org]

- 5. stacks.cdc.gov [stacks.cdc.gov]

- 6. Methyl 5-chloro-2-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. youtube.com [youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 11. Khan Academy [khanacademy.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. aiinmr.com [aiinmr.com]

- 15. sciencing.com [sciencing.com]

- 16. brainly.com [brainly.com]

- 17. Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate [myskinrecipes.com]

Methodological & Application

Application Note: A Scalable Synthesis Route for Methyl 4-chloro-5-methoxy-2-nitrobenzoate

Abstract

Methyl 4-chloro-5-methoxy-2-nitrobenzoate is a valuable substituted aromatic compound that serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical agents. The development of a robust, safe, and scalable synthetic route is paramount for its industrial application. This document provides a detailed, two-step process for the synthesis of Methyl 4-chloro-5-methoxy-2-nitrobenzoate, commencing with the regioselective nitration of 4-chloro-5-methoxybenzoic acid, followed by a classic Fischer esterification. This guide is intended for researchers, chemists, and process development professionals, offering in-depth protocols, mechanistic insights, safety procedures, and scalability considerations.

Introduction and Synthetic Strategy

The strategic importance of Methyl 4-chloro-5-methoxy-2-nitrobenzoate lies in its trifunctionalized aromatic core, which allows for diverse subsequent chemical modifications. A scalable and economically viable synthesis is crucial for leveraging this intermediate in large-scale production campaigns.

The synthetic approach detailed herein was designed for operational simplicity, high yield, and scalability. It proceeds via two sequential, well-understood chemical transformations:

-

Electrophilic Aromatic Nitration: The synthesis begins with the nitration of the commercially available precursor, 4-chloro-5-methoxybenzoic acid. This step is critical as it establishes the correct substitution pattern on the aromatic ring.

-

Fischer-Speier Esterification: The resulting 4-chloro-5-methoxy-2-nitrobenzoic acid is then converted to the target methyl ester via acid-catalyzed esterification with methanol.

This strategy isolates the most hazardous reaction—nitration—as a distinct step, allowing for focused safety and process controls, before proceeding to a standard, high-yielding esterification.

Figure 2: Analytical workflow for process monitoring and final product validation.

Expected Analytical Data

| Compound | Form | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | Expected Yield |

| 4-chloro-5-methoxy-2-nitrobenzoic acid | Pale yellow solid | ~195-200 | ~10-12 (br s, 1H, COOH), ~7.8 (s, 1H, Ar-H), ~7.4 (s, 1H, Ar-H), ~4.0 (s, 3H, OCH₃) | 85-95% |

| Methyl 4-chloro-5-methoxy-2-nitrobenzoate | Off-white/yellow solid | ~110-115 | ~7.7 (s, 1H, Ar-H), ~7.4 (s, 1H, Ar-H), ~4.0 (s, 3H, OCH₃), ~3.9 (s, 3H, COOCH₃) | 90-97% |

Scalability and Optimization Insights

Transitioning this synthesis from the laboratory to a pilot or production scale requires careful consideration of several factors:

-

Heat Transfer: The nitration's exothermicity is the primary scale-up challenge. The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal less efficient. A jacketed reactor with a powerful cooling system is mandatory.

-

Reagent Addition: Automated dosing pumps should be used for the addition of the nitrating mixture to ensure a slow, constant, and controllable rate, which is critical for maintaining the reaction temperature.

-

Mixing: Efficient agitation is crucial to ensure homogenous temperature and concentration throughout the reaction mass, preventing localized "hot spots" where runaway reactions could initiate.

-

Work-up: Quenching a large volume of concentrated acid on ice is not always practical on an industrial scale. Alternative methods, such as reverse quenching (slowly adding water to the reaction mixture at low temperature) or using a continuous flow reactor setup, should be evaluated.

-

Purification: While chromatography is suitable for small scales, large-scale purification will rely on optimized recrystallization to achieve the desired purity specifications efficiently. Selecting an appropriate and cost-effective solvent system is key.

Conclusion

The two-step synthesis of Methyl 4-chloro-5-methoxy-2-nitrobenzoate presented here offers a reliable and scalable pathway to this important chemical intermediate. By understanding the mechanistic underpinnings of the regioselective nitration and adhering to strict safety and process controls, researchers and development professionals can confidently implement this route. The provided protocols and scalability insights form a solid foundation for the efficient and safe production of this valuable compound.

References

- Vertex AI Search. (2024). Nitration reaction safety.

- National Academic Digital Library of Ethiopia. (2013).

- ACS Publications. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development.

- National Institutes of Health (NIH).

- VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.

- ResearchGate.

- Nevada Technical Associates, Inc. (2023). Nitric Acid Safety Tips for the Workplace.

- PubChem. 4-Chloro-5-methoxy-2-nitrobenzoic acid.

- Web Pages. 7.

Troubleshooting & Optimization

Technical Support Center: Regioselectivity in 2-Nitro-5-Methoxybenzoate Synthesis

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimizing Regioselectivity for 2-Nitro-5-Methoxybenzoate Ticket ID: CHEM-SUP-2026-882

Executive Summary: The "Director's Conflict"

Welcome to the technical support hub for nitro-functionalization of m-anisic acid derivatives. If you are struggling with low yields or difficult separations when synthesizing 2-nitro-5-methoxybenzoate , you are likely encountering a classic regioselectivity conflict.[1]

The core challenge lies in the starting material, 3-methoxybenzoic acid (or its ester) . The methoxy group (-OMe) is a strong ortho/para activator, while the carboxyl group (-COOR) is a meta director.[2] However, the specific isomer you require (the 6-nitro isomer relative to the starting material, which becomes 2-nitro-5-methoxybenzoate upon renumbering) requires nitration at the position para to the methoxy group and ortho to the ester .

Standard mixed-acid nitration (

This guide provides a validated, high-selectivity workflow using Acetyl Nitrate and Ester Intermediates to solve this problem.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: Why does my standard nitration ( ) yield a 50:50 mixture of isomers?

A: This is a thermodynamic vs. kinetic control issue. In 3-methoxybenzoic acid:

-

-OMe (Activator): Directs incoming electrophiles to positions 2, 4, and 6.

-

-COOH (Deactivator): Directs to position 5 (meta), but the ring is deactivated.

-

The Conflict: The -OMe group dominates kinetics.

-

Position 2: Sterically hindered (sandwiched between -OMe and -COOH). Rarely formed.

-

Position 4 (Ortho to -OMe): Sterically accessible and electronically activated.

-

Position 6 (Para to -OMe): This is your Target . It is electronically favored (para-attack) but sterically crowded by the adjacent -COOH.

-

In aggressive media (

Q2: How do I shift the ratio to favor the 2-nitro-5-methoxy target?

A: You must switch to the "Green" Acetyl Nitrate Route and use an Ester Intermediate .[1]

-

Protect the Acid: Convert 3-methoxybenzoic acid to methyl 3-methoxybenzoate . The ester group is bulkier than the acid, which surprisingly helps selectivity when paired with the right reagent, and improves solubility in organic solvents.

-

Change the Reagent: Use Acetyl Nitrate (generated in situ from Acetic Anhydride +

).-

Mechanism:[1][2][3][4] Acetyl nitrate is a bulkier, more selective electrophile than the naked nitronium ion. It shows a strong preference for the position para to the activator (-OMe) while avoiding the sterically crowded ortho positions more effectively than standard mixed acid [2].

-

Result: This method typically shifts the ratio significantly in favor of the target (Isomer 6).

-

Q3: I see "Red Fumes" and a temperature spike. Is my batch ruined?

A: Likely, yes. And it is a safety hazard.

-

Cause: Acetyl nitrate is thermally unstable. If the temperature exceeds 20°C, it decomposes into

gases (red fumes) and can lead to a runaway exotherm. -

Effect on Chemistry: High temperatures destroy regioselectivity, promoting multi-nitration and oxidation byproducts (tars).

-

Fix: Strict temperature control (

) is mandatory during addition.

Part 2: Validated Experimental Protocols

Workflow Visualization

The following diagram outlines the optimized pathway to minimize the 4-nitro impurity.

Caption: Optimized synthetic route utilizing steric steering via esterification and acetyl nitrate.

Protocol A: Synthesis of Methyl 2-nitro-5-methoxybenzoate

Reagents:

-

Methyl 3-methoxybenzoate (1.0 eq)

-

Acetic Anhydride (

) (3.0 - 4.0 eq) -

Fuming Nitric Acid (

) (1.1 eq) -

Solvent: Acetic Anhydride (acts as solvent and reagent)

Procedure:

-

Preparation: In a 3-neck round-bottom flask equipped with a thermometer and addition funnel, dissolve Methyl 3-methoxybenzoate in Acetic Anhydride.

-

Cooling (Critical): Cool the solution to 0–5°C using an ice/salt bath.

-

Reagent Formation: In a separate vessel, carefully mix Fuming

with a small portion of acetic anhydride, keeping it cold. (Alternatively, add -

Addition: Add the

dropwise to the ester solution.[5]-

Control Point:Do not allow temperature to exceed 15°C.

-

-

Reaction: Stir at 15–20°C for 3 hours. Monitor by TLC or HPLC.[3][6]

-

Quench: Pour the reaction mixture onto crushed ice/water (approx. 5x reaction volume). Stir vigorously. The ester product should precipitate as a solid.[7]

-

Isolation: Filter the solid. Wash with cold water to remove acetic acid/nitric acid residues.

Protocol B: Purification (Isomer Separation)

If you still encounter the 4-nitro isomer (approx. 10-20%), use this recrystallization method rather than column chromatography for scalability.

Data: Solubility Profile

| Solvent | Target (2-nitro-5-methoxy) | Impurity (4-nitro-3-methoxy) |

| Methanol (Hot) | Soluble | Soluble |

| Methanol (Cold) | Crystallizes | Soluble (remains in mother liquor) |

| Water | Insoluble | Insoluble |

Procedure:

-

Dissolve the crude solid in the minimum amount of boiling Methanol (or Ethanol).

-

Allow to cool slowly to room temperature, then chill to 0°C.

-

The 2-nitro-5-methoxybenzoate (Target) crystallizes out as light yellow needles [3].

-

Filter and wash with ice-cold methanol.

-

Purity Check: HPLC should show >98% purity.[6]

Part 3: Mechanistic Insight (Why this works)

Understanding the "why" allows you to adapt this to similar substrates.

The regioselectivity is governed by the Ortho/Para directing power of the Methoxy group .

-

Direct Nitration (

): The nitronium ion ( -

Acetyl Nitrate (

): This reagent generates a milder nitrating species. The transition state is later and more sensitive to steric hindrance. The ortho position (C4) is flanked by the methoxy group. The para position (C6) is flanked by the ester. -

While the ester is bulky, the electronic preference for para substitution (relative to -OMe) combined with the steric bulk of the acetyl nitrate reagent synergistically favors the C6 position (Target) [1, 2].

Caption: Reagent selection dictates the Regiochemical outcome.

References

-

BenchChem Technical Support. (2026). Improving the regioselectivity of the nitration of 3-methoxybenzoic acid. BenchChem.[2] Link

-

ResearchGate. (2024). Nitration of 3-methylbenzoic acid with Mixed acid vs Acetyl Nitrate. ResearchGate.[8] Link

-

SIELC Technologies. (2018).[9] Separation of 3-Methoxy-2-nitrobenzoic acid on Newcrom R1 HPLC column. SIELC.[9] Link

-

Organic Syntheses. Methyl m-nitrobenzoate (General Nitration Protocols). Org.[5][7][10][11] Syn. Coll. Vol. 1, 391. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. quora.com [quora.com]

- 4. Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate - Eureka | Patsnap [eureka.patsnap.com]

- 5. mdpi.com [mdpi.com]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. 3-Methoxy-2-nitrobenzoic acid | SIELC Technologies [sielc.com]

- 10. chemistry.du.ac.in [chemistry.du.ac.in]

- 11. Bot Verification [rasayanjournal.co.in]

Technical Support Center: Optimizing SNAr Displacement of Chloride in Nitrobenzoate Esters

Welcome to the technical support center for optimizing Nucleophilic Aromatic Substitution (SNAr) reactions, with a specific focus on the displacement of chloride in nitrobenzoate esters. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful synthetic transformation. Here, we move beyond simple protocols to explore the underlying principles that govern reaction success, providing you with the expert insights needed to troubleshoot and optimize your experiments effectively.

Understanding the SNAr Reaction: The "Why" Behind the "How"

The SNAr reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom bonds on aromatic rings. Unlike the more familiar SN2 reaction, which is sterically hindered at an sp2-hybridized carbon, the SNAr reaction proceeds through a distinct addition-elimination mechanism.[1] This pathway is made possible by the presence of strong electron-withdrawing groups (EWGs), such as the nitro group (-NO2), which activate the aromatic ring towards nucleophilic attack.[1][2][3]

The reaction begins with the nucleophile attacking the carbon atom bearing the leaving group (the ipso carbon), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][4][5] The stability of this complex is crucial, and it is significantly enhanced by EWGs positioned ortho or para to the site of substitution.[2][3][6][7] These positions allow the negative charge to be delocalized onto the EWG, lowering the activation energy of this rate-determining step.[6][8] The reaction concludes with the expulsion of the leaving group, restoring the aromaticity of the ring.[1]

Caption: The two-step addition-elimination mechanism of the SNAr reaction.

Frequently Asked Questions (FAQs)

Q1: My SNAr reaction is sluggish or not proceeding to completion. What are the most likely causes?

A1: Low conversion is a common issue and can often be traced back to one of several key factors:

-

Insufficient Ring Activation: The nitro group is a powerful EWG, but its position is critical. For optimal activation, the nitro group must be located ortho or para to the chloride leaving group.[2][3][6][7] A meta positioning provides significantly less stabilization for the Meisenheimer complex, resulting in a much slower reaction.[6][9] The ester group, being a moderate deactivator, will direct incoming electrophiles to the meta position during its synthesis.[10][11]

-

Weak Nucleophile: The nucleophilicity of your reagent is paramount. For instance, an alcohol is a much weaker nucleophile than its corresponding alkoxide. If you are using a neutral nucleophile like an amine or alcohol, the addition of a base is necessary to either deprotonate it, increasing its reactivity, or to scavenge the acid formed during the reaction.[4][5]

-

Inappropriate Solvent: The choice of solvent can dramatically impact the reaction rate. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions.[4] These solvents are effective at solvating the counter-ion of the nucleophile, leaving the nucleophilic anion "naked" and more reactive.[12] Protic solvents, such as water or alcohols, can form hydrogen bonds with the nucleophile, which stabilizes it and reduces its nucleophilicity.[13][14]

-

Leaving Group Ability: While counterintuitive when compared to SN2 reactions, the order of leaving group ability in SNAr reactions is generally F > Cl ≈ Br > I.[1][15] This is because the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group. The high electronegativity of fluorine powerfully withdraws electron density from the ring, making the ipso-carbon more electrophilic and susceptible to attack.[6] If your reaction with a chloride is slow, switching to a fluoride-substituted analog, if synthetically feasible, could provide a significant rate enhancement.[16]

Q2: I'm observing the formation of significant byproducts. What are the common side reactions and how can I mitigate them?

A2: Side product formation can complicate purification and reduce yields. Here are some common culprits and their solutions:

-

Hydrolysis of the Ester: Under basic or acidic conditions, particularly with water present and at elevated temperatures, the benzoate ester is susceptible to hydrolysis, forming the corresponding carboxylic acid. This can be a significant issue, especially during aqueous workups.[17]

-

Solution: Ensure you are using anhydrous solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. When quenching the reaction, use cold water or a buffered solution to minimize the duration of exposure to harsh pH conditions.

-

-

Competing Nucleophilic Attack at the Ester: Strong nucleophiles, especially small, unhindered ones like methoxide, could potentially attack the carbonyl carbon of the ester. While generally less favorable than SNAr on a highly activated ring, it can occur, leading to transesterification or amide formation depending on the nucleophile.

-

Solution: Employing more sterically hindered nucleophiles or bases can disfavor attack at the ester carbonyl. Additionally, running the reaction at the lowest effective temperature can often increase the selectivity for the desired SNAr pathway.

-

-

Reaction with the Solvent: If you are using a potentially nucleophilic solvent, such as an alcohol, it can compete with your intended nucleophile.[18] This is particularly problematic at higher temperatures.

-

Solution: Whenever possible, opt for non-nucleophilic polar aprotic solvents like DMF, DMSO, or acetonitrile.[12]

-

Q3: My reaction seems to be sensitive to the choice of base. What should I consider when selecting a base?

A3: Base selection is critical and depends on the pKa of your nucleophile.

-

For Weakly Acidic Nucleophiles (e.g., phenols, thiols, some amines): A base is required to deprotonate the nucleophile and generate the more reactive anionic species.

-

Inorganic bases like K2CO3, Cs2CO3, or KOH are common choices.[4] The choice among these can be influenced by solubility and the desired reactivity.

-

Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (Kt-BuO) can be used for complete deprotonation prior to the addition of the electrophile.[4] Safety Note: The use of NaH in dipolar aprotic solvents like DMF can pose a safety risk and is not recommended.[4][5]

-

-

For Neutral Nucleophiles (e.g., primary/secondary amines): A non-nucleophilic organic base like triethylamine (Et3N) or diisopropylethylamine (DIPEA or Hünig's base) is often used to neutralize the HCl generated during the reaction.[4] This prevents the protonation and deactivation of the amine nucleophile.

Troubleshooting Guide: A Step-by-Step Approach

When an SNAr reaction fails to meet expectations, a systematic approach to troubleshooting is the most effective path to success.

Caption: A logical workflow for troubleshooting common SNAr reaction issues.

Issue 1: Low Conversion Rate

| Parameter | Potential Problem | Recommended Action |

| Temperature | The reaction may have a high activation energy. | Gradually increase the reaction temperature. Many SNAr reactions require heating.[19][20][21] However, be mindful that higher temperatures can also promote side reactions.[19] |

| Concentration | Dilute conditions can slow down a bimolecular reaction. | Increase the concentration of your reactants. However, be aware of potential solubility issues. |

| Steric Hindrance | Bulky groups near the reaction center on either the nucleophile or the aromatic ring can impede the reaction.[22][23][24] | If possible, consider using a less sterically hindered nucleophile or substrate. This is a fundamental limitation that can be difficult to overcome without redesigning the synthetic route.[24] |

Issue 2: Product Degradation or Complex Mixture

| Parameter | Potential Problem | Recommended Action |

| Reaction Time | Prolonged reaction times, especially at high temperatures, can lead to product decomposition or the formation of secondary byproducts. | Monitor the reaction closely using an appropriate technique (e.g., TLC, LC-MS) and stop the reaction as soon as the starting material is consumed. |

| Atmosphere | The reaction may be sensitive to oxygen or moisture. | Ensure the reaction is performed under an inert atmosphere of nitrogen or argon. Use properly dried solvents and glassware. |

| Workup Procedure | The product may be unstable to the pH or temperature conditions of the workup. | Perform the workup at a lower temperature. Use a buffered aqueous solution for quenching if the product is sensitive to strong acids or bases. |

Experimental Protocols

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol describes a typical procedure for the reaction between a chloro-nitrobenzoate ester and a primary or secondary amine.

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the chloro-nitrobenzoate ester (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).

-

Purge the flask with an inert gas (nitrogen or argon).

-

Add a dry, polar aprotic solvent (e.g., DMF or DMSO) to dissolve the reactants (concentration typically 0.1-1.0 M).

-

Add the amine nucleophile (1.1 eq) to the reaction mixture.

-

Heat the reaction to the desired temperature (e.g., 80-120 °C) and stir.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and then with brine to remove the solvent and base.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by column chromatography or recrystallization.

Protocol 2: General Procedure for SNAr with a Phenol Nucleophile

This protocol is suitable for reactions involving a phenol, which requires deprotonation to become a potent nucleophile.

-

To a dry round-bottom flask under an inert atmosphere, add the phenol (1.1 eq) and a dry, polar aprotic solvent (e.g., DMF).

-

Cool the mixture in an ice bath and add a base such as potassium carbonate (K2CO3) (1.5 eq) or sodium hydride (NaH) (1.2 eq, 60% dispersion in mineral oil). Caution: NaH is highly reactive. Handle with care.

-

Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

-

Add a solution of the chloro-nitrobenzoate ester (1.0 eq) in a minimal amount of the same dry solvent.

-

Heat the reaction mixture to the desired temperature and monitor its progress.

-

After the reaction is complete, cool the mixture to room temperature.

-

If NaH was used, carefully quench the excess hydride by the slow addition of water or isopropanol.

-

Partition the mixture between water and an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Separate the layers and extract the aqueous layer with the organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product as required.[12]

References

-

Nucleophilic aromatic substitution. In Wikipedia. [Link]

-

The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. National Center for Biotechnology Information. [Link]

-

Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. pubs.aip.org. [Link]

-

Effect of the nature of the nucleophile and solvent on an SNAr reaction. Royal Society of Chemistry. [Link]

-

SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. ACSScience. [Link]

-

Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. National Center for Biotechnology Information. [Link]

-

Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. ACS Publications. [Link]

-